molecular formula C12H14O B14707393 3-Propyl-2,3-dihydro-1H-inden-1-one CAS No. 13317-81-2

3-Propyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B14707393
CAS No.: 13317-81-2
M. Wt: 174.24 g/mol
InChI Key: CAGDYOWYVFCCPF-UHFFFAOYSA-N
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Description

3-Propyl-2,3-dihydro-1H-inden-1-one is an organic compound belonging to the class of indenones It is characterized by a fused ring structure consisting of a cyclopentanone ring and a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Propyl-2,3-dihydro-1H-inden-1-one can be achieved through several methods. One common approach involves the reaction of propylmagnesium bromide with 2,3-dihydro-1H-inden-1-one under controlled conditions. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Propyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide in acetic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with chromium trioxide can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.

Scientific Research Applications

3-Propyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Propyl-2,3-dihydro-1H-inden-1-one exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1H-inden-1-one: Lacks the propyl group, making it less hydrophobic.

    3-Methyl-2,3-dihydro-1H-inden-1-one: Contains a methyl group instead of a propyl group, affecting its reactivity and solubility.

    3-Ethyl-2,3-dihydro-1H-inden-1-one: Similar structure but with an ethyl group, leading to different physical and chemical properties.

Uniqueness

3-Propyl-2,3-dihydro-1H-inden-1-one is unique due to its specific substitution pattern, which can influence its reactivity, solubility, and potential applications. The presence of the propyl group can enhance its hydrophobicity and interaction with biological membranes, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

13317-81-2

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

3-propyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C12H14O/c1-2-5-9-8-12(13)11-7-4-3-6-10(9)11/h3-4,6-7,9H,2,5,8H2,1H3

InChI Key

CAGDYOWYVFCCPF-UHFFFAOYSA-N

Canonical SMILES

CCCC1CC(=O)C2=CC=CC=C12

Origin of Product

United States

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